Acide 2-(3-méthyl-2-nitrophényl)acétique

Vue d'ensemble

Description

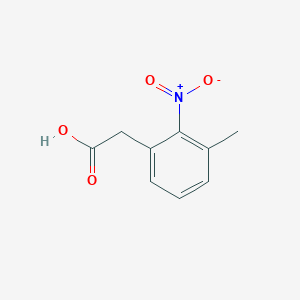

3-Methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of phenylacetic acid, characterized by the presence of a methyl group at the third position and a nitro group at the second position on the benzene ring

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Methyl-2-nitrophenylacetic acid has the molecular formula . It is characterized by a methyl group at the third position and a nitro group at the second position on the benzene ring. This unique structure contributes to its reactivity and makes it a valuable intermediate in organic synthesis.

Organic Synthesis

3-Methyl-2-nitrophenylacetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chemical properties allow for various reactions, including:

- Formation of Aryl Compounds : It can be used to synthesize aryl acetamide derivatives, which are crucial in drug development .

- Synthesis of Dyes and Pigments : The compound is utilized in the production of various industrial chemicals, including dyes and pigments, due to its reactive nitro group.

Enzyme Inhibition Studies

The compound has been studied for its potential role in enzyme inhibition, particularly concerning:

- Penicillin G Acylase : Research indicates that 3-Methyl-2-nitrophenylacetic acid interacts with penicillin G acylase from Escherichia coli, potentially influencing the metabolism of penicillin G and other similar antibiotics. This interaction could lead to insights into antibiotic efficacy and resistance mechanisms.

Biological Evaluation

Recent studies have explored the biological activities of derivatives of 3-Methyl-2-nitrophenylacetic acid, highlighting:

- Antimicrobial Activity : Variants of this compound have shown promising results against Mycobacterium tuberculosis, suggesting its potential as a scaffold for developing new antitubercular agents .

- Structure-Activity Relationship Studies : Investigations into how modifications to the compound affect biological activity have provided valuable insights for drug design .

Data Table: Applications Overview

Case Study 1: Enzyme Interaction

A study focused on the interaction between 3-Methyl-2-nitrophenylacetic acid and penicillin G acylase demonstrated that this compound could modulate enzyme activity. The findings indicated potential pathways for enhancing antibiotic effectiveness against resistant strains.

Case Study 2: Antimicrobial Activity

In a recent evaluation of various derivatives derived from 3-Methyl-2-nitrophenylacetic acid, one derivative exhibited significant potency against M. tuberculosis with a minimum inhibitory concentration (MIC) as low as 4 μg/mL. This highlights the compound's potential as a lead structure for developing new antitubercular drugs .

Mécanisme D'action

Target of Action

The primary target of 2-(3-Methyl-2-nitrophenyl)acetic acid is Penicillin G acylase . This enzyme, found in Escherichia coli, plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-Methyl-2-nitrophenyl)acetic acid are currently unknown. Given its interaction with penicillin g acylase, it may influence the metabolism of penicillin g and other similar antibiotics .

Result of Action

Given its interaction with Penicillin G acylase, it may potentially influence the efficacy of penicillin G and other similar antibiotics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrophenylacetic acid typically involves the nitration of 3-methylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of 3-Methyl-2-nitrophenylacetic acid may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2-nitrophenylacetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as halogens, under acidic or basic conditions.

Major Products Formed:

Reduction: 3-Methyl-2-aminophenylacetic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

2-Methyl-3-nitrophenylacetic acid: Similar structure but with different positional isomerism.

3-Nitrophenylacetic acid: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 3-Methyl-2-nitrophenylacetic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical properties and potential applications. The presence of both groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Activité Biologique

3-Methyl-2-nitrophenylacetic acid is a compound of interest due to its potential biological activities and applications in organic synthesis. This article delves into its biological activity, synthesis, and implications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

3-Methyl-2-nitrophenylacetic acid can be characterized by its molecular formula . The presence of both a nitro group and a carboxylic acid functional group contributes to its reactivity and biological properties.

Synthesis

The synthesis of 3-Methyl-2-nitrophenylacetic acid typically involves the nitration of 2-methylphenylacetic acid. The method includes the following steps:

- Reagents : 2-methylphenylacetic acid, acetic anhydride, and nitric acid.

- Conditions : The reaction is carried out under controlled temperatures (0°C to 10°C) for several hours to ensure proper nitration and yield.

- Yield : Typical yields range from 60% to 65% depending on the specific conditions used during synthesis .

Antimicrobial Properties

Research indicates that compounds similar to 3-Methyl-2-nitrophenylacetic acid exhibit significant antimicrobial activity. For instance, derivatives of nitrophenylacetic acids have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Enzyme Inhibition

Studies have demonstrated that certain nitrophenyl derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 3-Methyl-2-nitrophenylacetic acid on cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in specific cancer cell types, indicating its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study involving various nitro-substituted phenylacetic acids demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing antibacterial activity .

- Cytotoxic Studies : In a controlled laboratory setting, 3-Methyl-2-nitrophenylacetic acid was tested against human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death, supporting its potential role in cancer therapy .

Research Findings

A comprehensive analysis of structure-activity relationships (SAR) has been conducted on nitrophenylacetic acids. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like nitro enhances biological activity compared to electron-donating groups, which tend to reduce efficacy .

- Potency Variations : Variations in the alkyl side chain (e.g., methyl vs. ethyl) significantly affect the potency and selectivity of these compounds against target enzymes .

Propriétés

IUPAC Name |

2-(3-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-2-4-7(5-8(11)12)9(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWFLUXZQHVVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549194 | |

| Record name | (3-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18710-86-6 | |

| Record name | (3-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.